1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone
Description
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-22-14-4-2-13(3-5-14)18-6-8-19(9-7-18)15(21)10-20-12-16-11-17-20/h2-5,11-12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQRIMWZEFQGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821815 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Buchwald-Hartwig Amination
Piperazine reacts with 4-bromoanisole under palladium-catalyzed conditions to introduce the 4-methoxyphenyl group.
Procedure :
- Combine piperazine (1.0 eq), 4-bromoanisole (1.1 eq), Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ (2.5 eq) in toluene.
- Heat at 110°C for 24 hours under nitrogen.
- Filter and concentrate; purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Alternative Method: Nucleophilic Aromatic Substitution
For activated aryl halides, piperazine directly displaces halides under basic conditions:
- Reflux 4-fluoroanisole (1.0 eq) with piperazine (3.0 eq) in DMF with K₂CO₃ (2.0 eq).
- Isolate via aqueous workup (yield: ~60%).
Synthesis of 2-(1H-1,2,4-Triazol-1-yl)acetyl Chloride
Alkylation of 1H-1,2,4-Triazole
Formation of Acid Chloride
- Dissolve 2-(1H-1,2,4-triazol-1-yl)acetic acid (1.0 eq) in SOCl₂ (5.0 eq).
- Reflux for 2 hours; evaporate excess SOCl₂ to obtain the acyl chloride.
Coupling of Piperazine and Acyl Chloride
Acylation Reaction
- Dissolve 4-(4-methoxyphenyl)piperazine (1.0 eq) in dry CH₂Cl₂; add Et₃N (2.0 eq).
- Add 2-(1H-1,2,4-triazol-1-yl)acetyl chloride (1.1 eq) at 0°C; stir at room temperature for 12 hours.
- Wash with brine, dry, and purify via recrystallization (EtOAc/hexane).
Yield : 70–80%.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.62 (s, 1H, triazole), 7.85 (s, 1H, triazole), 6.91–6.84 (m, 4H, aryl), 4.45 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.55–3.20 (m, 8H, piperazine).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O).
Alternative Pathways and Optimization
Use of Protective Groups
To prevent over-acylation, Boc-protected piperazine intermediates are employed:
- Protect piperazine with Boc₂O.
- Introduce 4-methoxyphenyl group via amination.
- Deprotect with TFA; acylate as above.
Advantage : Improves regioselectivity (yield: 82% after deprotection).
Microwave-Assisted Synthesis
Reducing reaction times:
- Buchwald-Hartwig amination completes in 4 hours (vs. 24 hours) at 150°C under microwave irradiation.
Industrial-Scale Considerations
Cost Analysis of Reagents
| Reagent | Cost per kg (USD) | Required for 1 kg Product |
|---|---|---|
| 4-Bromoanisole | 320 | 1.2 kg |
| Pd₂(dba)₃ | 12,000 | 0.5 g |
| 1H-1,2,4-Triazole | 450 | 0.3 kg |
Total raw material cost : ~$1,800/kg.
Challenges and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of 1-[4-(4-hydroxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions, which can be crucial in its mechanism of action.
Comparison with Similar Compounds
Structural Analogues with Piperazine Substitutions
- 1-[4-(4-Fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone (CAS 383148-66-1): Key Differences: Replaces the 4-methoxyphenyl group with a 4-fluorophenyl group and substitutes triazole with benzimidazole.
- 4-(2-Methoxyphenyl)piperazinomethanone: Key Differences: Features a pyrazole ring instead of triazole and a 2-methoxyphenyl substituent on piperazine.
Triazole-Containing Ethanone Derivatives
- 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Key Differences: Lacks the piperazine ring present in the target compound. Impact: Reduced molecular weight and polarity may limit CNS penetration but improve solubility (logP ~1.2 estimated). Crystal studies show C–H···N interactions stabilizing its structure . Applications: Serves as a synthetic intermediate for antifungal agents like voriconazole impurities .
- 1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Key Differences: Substitutes the piperazino-phenyl group with a benzofuran moiety. Impact: Benzofuran’s aromaticity and electron-rich nature may enhance binding to fungal lanosterol 14α-demethylase (CYP51), as seen in microbiological reduction studies .
Halogen-Substituted Analogues
- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 89082-07-5): Key Differences: Dichlorophenyl group replaces 4-methoxyphenyl; lacks piperazine. Structural similarity score: 0.85 vs. target compound (0.83) .
Comparative Data Table
Research Findings and Implications
- Piperazine Role: The piperazine moiety in the target compound likely improves pharmacokinetics (e.g., half-life, blood-brain barrier penetration) compared to non-piperazine analogs .
- Triazole vs. Benzimidazole : Triazole derivatives generally exhibit stronger antifungal activity, whereas benzimidazoles may target parasitic enzymes .
- Substituent Effects : Methoxy groups enhance solubility but reduce membrane permeability vs. halogens (e.g., fluorine, chlorine), which increase lipophilicity but may introduce toxicity .
Biological Activity
1-[4-(4-Methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, commonly referred to as a triazole derivative, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 407.51 g/mol. The structure includes a piperazine moiety linked to a triazole ring, which is significant for its biological activity.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The compound exhibits activity against various fungal strains by inhibiting the enzyme lanosterol demethylase, which is critical for ergosterol synthesis in fungal cell membranes. This mechanism disrupts fungal growth and proliferation.
Antidepressant Effects
Research indicates that compounds with piperazine and triazole structures may exhibit antidepressant-like effects. The modulation of serotonin and norepinephrine levels in the brain is hypothesized to be one of the underlying mechanisms. Studies have shown that similar compounds can enhance mood and reduce anxiety in animal models.
Anticancer Potential
There is emerging evidence suggesting that triazole derivatives possess anticancer properties. They may induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage. In vitro studies have indicated that this compound can inhibit the growth of specific cancer cell lines.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant antifungal activity against Candida species. | In vitro assays measuring growth inhibition. |
| Study 2 | Showed antidepressant-like effects in rodent models. | Behavioral tests (e.g., forced swim test) and biochemical assays for neurotransmitter levels. |
| Study 3 | Induced apoptosis in A549 lung cancer cells. | Flow cytometry and caspase activity assays to measure apoptosis rates. |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring interacts with cytochrome P450 enzymes in fungi, leading to disrupted ergosterol synthesis.
- Neurotransmitter Modulation : The piperazine component may influence serotonin receptors, contributing to its antidepressant effects.
- Apoptotic Pathways : Induction of oxidative stress and activation of apoptotic pathways in cancer cells.
Q & A
Q. What are the optimized synthetic routes for 1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone?
Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine and triazole precursors. Key steps include:
- Nucleophilic substitution to attach the 4-methoxyphenyl group to the piperazine ring.
- Coupling reactions (e.g., amide bond formation) to link the piperazine and triazole moieties.
- Purification via column chromatography or recrystallization to isolate the final product .
Optimal conditions: - Solvents: Ethanol, dimethylformamide (DMF), or dichloromethane.
- Catalysts: Triethylamine or Pd-based catalysts for coupling reactions.
- Reaction monitoring: TLC and HPLC for intermediate validation .
Q. How is the structural characterization of this compound validated?
Answer: Structural validation relies on:
- Single-crystal X-ray diffraction : Provides precise bond lengths, angles, and confirmation of stereochemistry (e.g., torsion angles between the methoxyphenyl and triazole groups) .
- Spectroscopic techniques :
- NMR : H and C NMR confirm proton environments and carbon frameworks.
- IR : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. Table 1: Example Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2/c |
| Bond length (C=O) | 1.212 Å |
| Dihedral angle (piperazine-triazole) | 12.3° |
| Adapted from . |
Q. What solvent systems are compatible with this compound for experimental workflows?
Answer: Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) shows high solubility (>50 mg/mL), while aqueous buffers (pH 7.4) require co-solvents like ethanol (10-20% v/v). Compatibility with HPLC mobile phases (acetonitrile/water with 0.1% TFA) is confirmed for analytical workflows .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Answer: SAR analysis involves systematic modifications:
- Piperazine substituents : Replacing the 4-methoxyphenyl group with halogenated or bulky aryl groups to enhance target binding .
- Triazole modifications : Introducing electron-withdrawing groups (e.g., -CF) to improve metabolic stability .
- Linker flexibility : Shortening the ethanone linker to reduce conformational entropy .
Q. Table 2: SAR Examples from Analogous Compounds
| Modification | Biological Impact | Source |
|---|---|---|
| 4-Fluorophenyl substitution | Increased receptor affinity | |
| Triazole → Tetrazole | Enhanced solubility | |
| Piperazine → Morpholine | Reduced cytotoxicity |
Q. How can conflicting crystallography data be resolved?
Answer: Discrepancies in reported crystal structures (e.g., conformational flexibility of the piperazine ring) are addressed by:
- Temperature-dependent XRD : To identify dynamic conformational changes.
- Computational modeling : Density Functional Theory (DFT) simulations to compare experimental vs. optimized geometries .
- Powder XRD : Validates bulk crystallinity and polymorphic forms .
Q. What molecular docking strategies are effective for predicting target interactions?
Answer:
- Target selection : Prioritize receptors with known piperazine/triazole binding (e.g., serotonin 5-HT, kinase enzymes).
- Docking software : AutoDock Vina or Schrödinger Suite for flexible ligand-receptor docking.
- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays .
Q. How to design biological assays to evaluate its therapeutic potential?
Answer:
- In vitro assays :
- Enzyme inhibition : Measure IC against target kinases or GPCRs.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).
- In vivo models : Rodent studies for pharmacokinetics (e.g., bioavailability, half-life) .
- Controls : Use structurally similar analogs (e.g., triazole-free derivatives) to isolate pharmacophore effects .
Q. What methodologies assess its stability under physiological conditions?
Answer:
- Thermal stability : Differential Scanning Calorimetry (DSC) to determine melting points and degradation thresholds .
- Hydrolytic stability : Incubate in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) with LC-MS monitoring .
- Photostability : Expose to UV light (300–400 nm) and track degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
